CYP Enzyme Safety Profile
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile demonstrates a significantly reduced risk of cytochrome P450 (CYP) enzyme inhibition compared to other benzoxazole derivatives that are potent CYP inhibitors, making it a safer starting point for drug discovery [1]. While other benzoxazoles like ezutromid inhibit CYP1A2 with an IC50 of 5.4 µM [2], this compound shows negligible inhibition of major CYP isoforms [1].
| Evidence Dimension | Inhibition of Cytochrome P450 Enzymes |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (for CYP2E1, CYP2B6, CYP2A6) |
| Comparator Or Baseline | Ezutromid: IC50 = 5,400 nM (for CYP1A2) |
| Quantified Difference | >3.7-fold higher IC50 for the target compound, indicating significantly lower CYP inhibition |
| Conditions | Human liver microsomes, assessed via specific substrate hydroxylation (e.g., chlorzoxazone 6-hydroxylation) after 20 mins by LC-MS analysis [1] |
Why This Matters
A high IC50 (>20 µM) for major CYP isoforms suggests a much lower potential for drug-drug interactions (DDI), a critical selection criterion for advancing compounds into preclinical development.
- [1] BindingDB. (n.d.). BDBM50438845 CHEMBL2413882. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 View Source
- [2] TargetMol. (n.d.). Ezutromid. https://www.targetmol.cn/compound/Ezutromid View Source
